molecular formula C20H16O2S B042328 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol CAS No. 132628-15-0

9-(4-Methoxyphenyl)-9H-xanthene-9-thiol

Cat. No.: B042328
CAS No.: 132628-15-0
M. Wt: 320.4 g/mol
InChI Key: GGHCCASEJMFUKB-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)-9H-xanthene-9-thiol is an organic compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various scientific fields. The compound features a xanthene core substituted with a 4-methoxyphenyl group and a thiol group at the 9th position. This unique structure imparts distinct chemical and physical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with 9H-xanthene and 4-methoxyphenyl bromide.

    Formation of 9-(4-Methoxyphenyl)-9H-xanthene: This intermediate is formed through a Suzuki coupling reaction, where 9H-xanthene is reacted with 4-methoxyphenyl boronic acid in the presence of a palladium catalyst.

    Thiol Substitution: The final step involves the introduction of the thiol group at the 9th position. This can be achieved through a nucleophilic substitution reaction using thiolating agents like thiourea or sodium hydrosulfide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(4-Methoxyphenyl)-9H-xanthene-9-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding xanthene derivative without the thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols are employed under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Xanthene derivatives.

    Substitution: Various substituted xanthenes depending on the nucleophile used.

Scientific Research Applications

9-(4-Methoxyphenyl)-9H-xanthene-9-thiol has diverse applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in fluorescence microscopy for imaging biological samples.

    Medicine: Investigated for its potential in photodynamic therapy due to its fluorescence properties.

    Industry: Utilized in the manufacturing of dyes and pigments.

Mechanism of Action

The mechanism of action of 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol is primarily based on its ability to fluoresce. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful in imaging and diagnostic applications. The thiol group can also interact with various biological molecules, potentially altering their function and providing a basis for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    9-(4-Methoxyphenyl)-9H-xanthene: Lacks the thiol group, resulting in different reactivity and applications.

    9-(4-Hydroxyphenyl)-9H-xanthene-9-thiol: Substitutes the methoxy group with a hydroxyl group, affecting its chemical properties.

    9-(4-Methylphenyl)-9H-xanthene-9-thiol: Substitutes the methoxy group with a methyl group, altering its physical and chemical characteristics.

Uniqueness

9-(4-Methoxyphenyl)-9H-xanthene-9-thiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct fluorescence properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical reactivity.

Properties

IUPAC Name

9-(4-methoxyphenyl)xanthene-9-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2S/c1-21-15-12-10-14(11-13-15)20(23)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHCCASEJMFUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564450
Record name 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132628-15-0
Record name 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol
Reactant of Route 2
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Reactant of Route 6
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